![molecular formula C6H5Br2NO B171484 (2,5-Dibromopyridin-4-yl)methanol CAS No. 1227563-54-3](/img/structure/B171484.png)
(2,5-Dibromopyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Complex Formation
One research area involves the synthesis of complex organic molecules and materials. For instance, (2,5-Dibromopyridin-4-yl)methanol has been utilized in the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts, which exhibit unique spin state behavior and potential for spintronic applications (Cook & Halcrow, 2015). This demonstrates its role in the development of materials with novel magnetic properties.
Catalytic Applications
In catalytic chemistry, (2,5-Dibromopyridin-4-yl)methanol derivatives have been applied as precatalysts in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biphenyls and terphenyls, showcasing its utility in facilitating bond-forming reactions to create complex organic frameworks with high yields (Hashem, Akter, & Farhana, 2012). This underscores its importance in streamlining synthetic routes towards biologically and industrially relevant compounds.
Molecular Aggregation and Solvent Effects
Furthermore, studies on molecular aggregation and solvent effects have utilized derivatives of (2,5-Dibromopyridin-4-yl)methanol. Investigations into the behavior of certain compounds in different solvents reveal how molecular structures and solvent compositions influence fluorescence and aggregation processes, offering insights into the design of molecular sensors and devices (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016). This aspect of research is critical for developing new materials for optical applications.
Green Chemistry and Synthesis
The emphasis on green chemistry principles in the synthesis of complex organic molecules is another significant application. For example, research aimed at developing environmentally friendly methodologies for synthesizing chiral molecules underscores the role of (2,5-Dibromopyridin-4-yl)methanol derivatives in advancing sustainable chemical practices (Hu & Shan, 2020). This highlights its contribution towards reducing the environmental impact of chemical syntheses.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,5-dibromopyridin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYOMUNJRGUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598820 |
Source
|
Record name | (2,5-Dibromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227563-54-3 |
Source
|
Record name | (2,5-Dibromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dibromopyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.